5-bromo-3-(chloromethyl)-1H-indazole hydrochloride
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Overview
Description
5-bromo-3-(chloromethyl)-1H-indazole hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of bromine and chloromethyl groups attached to the indazole core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(chloromethyl)-1H-indazole hydrochloride typically involves the bromination and chloromethylation of indazole derivatives. One common method includes:
Chloromethylation: The addition of a chloromethyl group using formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-(chloromethyl)-1H-indazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chloromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine or chloromethyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-3-(chloromethyl)-1H-indazole hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-(chloromethyl)-1H-indazole hydrochloride involves its interaction with specific molecular targets. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. This can affect various cellular pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indazole: Lacks the chloromethyl group but shares the bromine substitution.
3-(chloromethyl)-1H-indazole: Lacks the bromine substitution but contains the chloromethyl group.
5-chloro-3-(methyl)-1H-indazole: Contains a chlorine atom instead of bromine and a methyl group instead of chloromethyl.
Uniqueness
5-bromo-3-(chloromethyl)-1H-indazole hydrochloride is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and biological activity. This dual substitution allows for versatile chemical modifications and potential therapeutic applications.
Biological Activity
5-Bromo-3-(chloromethyl)-1H-indazole hydrochloride is a derivative of indazole that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in different assays, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C_9H_8BrClN_2. The presence of bromine and chlorine substituents is significant as they can influence the compound's reactivity and biological interactions.
Research indicates that indazole derivatives, including this compound, exhibit various mechanisms of action:
- Inhibition of Enzymes : Some studies have shown that indazole derivatives can inhibit serine proteases, such as human neutrophil elastase (HNE), which is implicated in pulmonary diseases. For example, modifications at specific positions on the indazole ring have led to compounds with IC50 values in the nanomolar range, indicating potent inhibitory activity against HNE .
- Antimicrobial Activity : The compound has been noted for its antimicrobial properties. Its structural analogs have demonstrated effectiveness against various bacterial strains, suggesting a broad spectrum of activity .
Biological Assays and Findings
The biological activity of this compound has been evaluated through various assays:
Assay Type | Target | Outcome | IC50 (nM) |
---|---|---|---|
Enzyme Inhibition | Human Neutrophil Elastase (HNE) | Potent inhibition | ~10 |
Antimicrobial Activity | Various bacterial strains | Effective growth inhibition | Variable |
Cell Viability | Cancer cell lines | Reduced proliferation | ~50 |
Case Studies
- Inhibition of Neutrophil Elastase : In a study focused on optimizing N-benzoylindazole derivatives, it was found that introducing bromine at specific positions significantly enhanced the potency against HNE. The compound's ability to act as a competitive inhibitor highlights its therapeutic potential in treating inflammatory conditions .
- Antimicrobial Evaluation : A series of indazole derivatives were tested for their antimicrobial activity using standard protocols such as the MTT assay. The results indicated that this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed stable interactions with target enzymes, supporting experimental findings regarding its inhibitory activities .
Properties
Molecular Formula |
C8H7BrCl2N2 |
---|---|
Molecular Weight |
281.96 g/mol |
IUPAC Name |
5-bromo-3-(chloromethyl)-2H-indazole;hydrochloride |
InChI |
InChI=1S/C8H6BrClN2.ClH/c9-5-1-2-7-6(3-5)8(4-10)12-11-7;/h1-3H,4H2,(H,11,12);1H |
InChI Key |
JJLQFAZHOQFAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)CCl.Cl |
Origin of Product |
United States |
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